Urea, (4,6-dimethyl-2-pyrimidinyl)-

Overview

Description

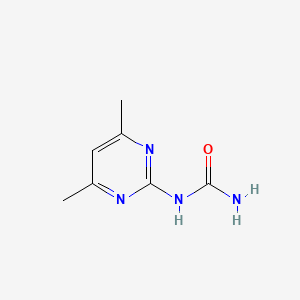

Urea, (4,6-dimethyl-2-pyrimidinyl)- is a chemical compound with the molecular formula C₇H₁₀N₄O It is a derivative of pyrimidine, characterized by the presence of two methyl groups at the 4 and 6 positions of the pyrimidine ring and a urea moiety attached to the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, (4,6-dimethyl-2-pyrimidinyl)- typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with an isocyanate or a carbamate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and may require the presence of a catalyst or a base to facilitate the formation of the urea linkage.

Industrial Production Methods

On an industrial scale, the production of Urea, (4,6-dimethyl-2-pyrimidinyl)- can be achieved through a continuous flow process, where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

Urea, (4,6-dimethyl-2-pyrimidinyl)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The urea moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce pyrimidine amines.

Scientific Research Applications

Urea, (4,6-dimethyl-2-pyrimidinyl)- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Urea, (4,6-dimethyl-2-pyrimidinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt normal biochemical pathways and lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Urea, (4,6-dimethoxy-2-pyrimidinyl)-: This compound has methoxy groups instead of methyl groups at the 4 and 6 positions.

Urea, (4,6-dichloro-2-pyrimidinyl)-: This compound has chloro groups instead of methyl groups at the 4 and 6 positions.

Uniqueness

Urea, (4,6-dimethyl-2-pyrimidinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 4 and 6 positions can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and industrial applications.

Biological Activity

Urea, (4,6-dimethyl-2-pyrimidinyl)-, also known as N-(4,6-dimethyl-2-pyrimidinyl)-N'-(3-(trifluoromethyl)phenyl)urea, is a compound that has garnered attention in medicinal chemistry due to its unique biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a urea functional group linked to a 4,6-dimethyl-2-pyrimidinyl moiety. Its chemical structure can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 263.22 g/mol

- CAS Number : 74530-04-4

The specific substitution pattern of the pyrimidine ring contributes to its distinct chemical and biological properties .

Research indicates that Urea, (4,6-dimethyl-2-pyrimidinyl)- exhibits several biological activities primarily through its interaction with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes such as carbonic anhydrase and various kinases. For instance, derivatives of urea have been identified as potent inhibitors of the p38 MAPK pathway, with IC values in the nanomolar range .

- Anticancer Activity : Studies suggest that compounds with urea functionality can exhibit significant anticancer properties. For example, modifications in the spacer length between aromatic rings and the urea moiety have been found to enhance anticancer activity against specific cancer cell lines .

- Antiepileptic Effects : Urea derivatives have also demonstrated anticonvulsant activities in rodent models, providing protection against seizures induced by pentylenetetrazol and maximal electroshock tests .

Toxicity Profile

While exploring the biological activity of Urea, (4,6-dimethyl-2-pyrimidinyl)-, it is crucial to consider its toxicity. The compound is classified as toxic if swallowed and can cause serious eye irritation . Therefore, safety assessments are essential for any therapeutic applications.

Case Study 1: Anticancer Activity

In a study focusing on quinazoline compounds with urea functionalities, it was found that introducing a carbon spacer between the urea and aromatic rings significantly improved anticancer potency. For instance:

| Compound | IC (μM) |

|---|---|

| 5a | 62.70 - 83.41 |

| 5f | 14.78 - 34.24 |

| 5g | 35.29 - 53.68 |

This study highlights the importance of structural modifications in enhancing therapeutic efficacy .

Case Study 2: Enzyme Inhibition

Another investigation into pyrazolyl-ureas demonstrated their efficacy as inhibitors of human carbonic anhydrase II (hCA II). The most potent inhibitors exhibited IC values ranging from 16.2 to 50.2 nmol/L, showcasing their potential as therapeutic agents for conditions influenced by this enzyme .

Properties

IUPAC Name |

(4,6-dimethylpyrimidin-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c1-4-3-5(2)10-7(9-4)11-6(8)12/h3H,1-2H3,(H3,8,9,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPESIEMQOWLZRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80225532 | |

| Record name | Urea, (4,6-dimethyl-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74530-04-4 | |

| Record name | Urea, (4,6-dimethyl-2-pyrimidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074530044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, (4,6-dimethyl-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80225532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.